molecular formula C10H10ClNO3 B8716602 N-(2-Carbomethoxy-6-chlorophenyl)acetamide CAS No. 138825-97-5

N-(2-Carbomethoxy-6-chlorophenyl)acetamide

Cat. No. B8716602
M. Wt: 227.64 g/mol
InChI Key: LTDYZRZKAOZWKM-UHFFFAOYSA-N
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Patent
US05068392

Procedure details

A stirred solution of 0.1 g (2.3 mmole) of N-(2-carbomethoxy-6-chlorophenyl)acetamide in 10 mL of methanol containing 0.2 mL of conc. H2S04 was heated at reflux for ca. 18 hr. The methanol was removed in vacuo and the residue treated with 5 mL of EtOAc and 5 mL of H2O respectively. The phases were mixed and separated. The aqueous layer was extracted with 2×5 mL of EtOAc and the combined EtOAc solution dried (Na2SO4), filtered, and the solvent removed from the filtrate in vacuo. The product was purified by preparative thin layer chromatography (TLC) using 9:1 (v/v) CH2Cl2EtOAc. The band containing product was extracted with EtOAc and filtered. The solvent was removed from the filtrate in vacuo to afford 78 mg (91% yield) of methyl 3-chloroanthranilate as a light yellow solid: 1H NMR (CDCl3, TMS) δ7.80 (d, 8 Hz, H6), 7.39 (d, 8 Hz, H4), 6.55 (t, 8 Hz, H5), 6.25 (broad s, NH2), 3.90 (s, OCH3).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[NH:12]C(=O)C)([O:3][CH3:4])=[O:2]>CO>[Cl:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:1]([O:3][CH3:4])=[O:2])[C:6]=1[NH2:12]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(=O)(OC)C1=C(C(=CC=C1)Cl)NC(C)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ca. 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 5 mL of EtOAc and 5 mL of H2O respectively
ADDITION
Type
ADDITION
Details
The phases were mixed
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×5 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined EtOAc solution dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by preparative thin layer chromatography (TLC)
ADDITION
Type
ADDITION
Details
The band containing product
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(C(=O)OC)=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.